molecular formula C20H20N4O4S2 B2631892 Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 538337-41-6

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2631892
CAS No.: 538337-41-6
M. Wt: 444.52
InChI Key: SQVVLISXNDUVLY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core fused with a pyridinyl-oxadiazole moiety via a thioacetamido linker. This structure combines pharmacophoric elements known for diverse bioactivities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties . The compound’s synthesis typically involves sequential reactions: (1) cyanoacetylation of a tetrahydrobenzo[b]thiophene precursor, (2) Knoevenagel condensation to introduce the acrylamido group, and (3) functionalization with sulfur-containing heterocycles like 1,3,4-oxadiazole . Its structural complexity and hybrid architecture make it a candidate for targeted drug design, particularly in neurological and inflammatory disorders.

Properties

IUPAC Name

ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-2-27-19(26)16-13-7-3-4-8-14(13)30-18(16)22-15(25)11-29-20-24-23-17(28-20)12-6-5-9-21-10-12/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVVLISXNDUVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 538337-41-6) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H20N4O4S2
Molar Mass444.53 g/mol
Density1.44 ± 0.1 g/cm³ (Predicted)
pKa11.88 ± 0.20 (Predicted)

These properties indicate a complex structure that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety, including this compound. The mechanism of action is believed to involve the inhibition of various enzymes and pathways critical for cancer cell proliferation.

  • Enzyme Inhibition : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival .
  • Molecular Docking Studies : In silico studies have shown that derivatives of oxadiazoles can effectively bind to target proteins involved in cancer progression .
  • Cell Proliferation Assays : In vitro assays have demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines.

Study 1: Anticancer Activity against HepG2 Cells

A study investigated the anticancer activity of several oxadiazole derivatives against HepG2 liver cancer cells using MTT assays. The results indicated that certain derivatives showed IC50 values as low as 13.004 µg/mL . This suggests a promising therapeutic index for compounds related to this compound.

Study 2: Structure–Activity Relationship (SAR)

Research on the SAR of oxadiazole derivatives revealed that substituents on the aromatic ring significantly influence biological activity. Electron-donating groups enhanced anti-proliferative effects compared to electron-withdrawing groups . This insight can guide future modifications of this compound to optimize its efficacy.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : The pyridinyl-oxadiazole-thio group in the target compound enhances solubility and bioavailability compared to purely aromatic analogues (e.g., 4-hydroxyphenyl derivatives) .
  • Synthetic Challenges: Lower yields in Petasis-derived analogues (22% in 6o ) highlight the efficiency of Knoevenagel and cyanoacetylation routes (65–94% ).

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what analytical techniques validate its purity and structure?

The synthesis typically involves multi-step reactions, such as:

  • Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives with reagents like 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes under catalytic conditions (e.g., piperidine/acetic acid in toluene) .
  • Cyclization reactions using reagents like 2-thiophene carbonyl chloride to form fused heterocyclic systems (e.g., tetrahydrobenzo[b]thieno[2,3-d]oxazinones) .
    Validation Methods :
  • Spectroscopic Analysis : IR (C=O, N-H stretches), 1^1H NMR (thiophene ring protons, pyridyl substituents), and mass spectrometry (molecular ion peaks) confirm structural integrity .
  • Recrystallization : Ethanol or 1,4-dioxane is used to achieve >95% purity, monitored by melting point consistency and TLC .

Q. How is the compound’s solubility and stability characterized for in vitro assays?

  • Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (toluene) via gravimetric analysis. DMSO is preferred for biological assays due to high solubility .
  • Stability : Assessed via accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) with HPLC monitoring. The tetrahydrobenzo[b]thiophene core shows stability in neutral buffers but degrades under strong oxidative conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common sources of variability?

  • Optimization Strategies :
    • Catalyst Screening : Piperidine/acetic acid systems enhance condensation efficiency, reducing reaction time to 5–6 hours .
    • Solvent Selection : Toluene minimizes side reactions (e.g., ester hydrolysis) compared to polar solvents .
  • Variability Factors :
    • Moisture sensitivity of intermediates (e.g., cyanoacetylated derivatives) requires anhydrous conditions .
    • Substituent effects on the pyridin-3-yl group may alter electron density, affecting cyclization rates .

Q. What computational and experimental methods resolve contradictions in proposed reaction mechanisms?

  • Density Functional Theory (DFT) : Models electron transfer during Knoevenagel condensation to predict regioselectivity .
  • Isotopic Labeling : 13^{13}C-labeled benzaldehydes track carbon incorporation in cyclized products, differentiating between competing pathways .
  • Kinetic Studies : Rate constants for intermediate formation (e.g., thioacetamido derivatives) are measured via stopped-flow spectroscopy to validate mechanistic hypotheses .

Q. How is the compound’s bioactivity evaluated, and what structural analogs enhance specificity?

  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging assays (IC50_{50} values) .
    • Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .
  • Structure-Activity Relationship (SAR) :
    • Replacing the pyridin-3-yl group with electron-withdrawing substituents (e.g., nitro) increases COX-2 selectivity .
    • Modifying the oxadiazole-thioacetamido linker improves membrane permeability, as shown in Caco-2 cell models .

Methodological Notes

  • Contradiction Management : Conflicting spectroscopic data (e.g., unexpected 1^1H NMR shifts) are resolved by repeating synthesis under inert atmospheres to exclude oxidation artifacts .
  • Theoretical Frameworks : Mechanistic studies align with frontier molecular orbital (FMO) theory to explain regioselectivity in heterocycle formation .

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